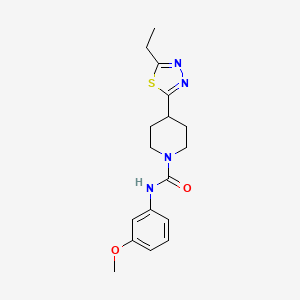

(E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities . The presence of the ethyl, ureido, and benzoate groups suggest that this compound could have unique properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of specific functional groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone core and the various functional groups. For example, the ureido group could potentially participate in hydrogen bonding interactions, while the benzoate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure . These properties could be determined through various experimental techniques.Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, a study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, which have shown promising activity against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007). Another study presented novel quinazolinone derivatives synthesized for antimicrobial activity, highlighting the potential of these compounds in addressing drug-resistant microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).

Chemical Synthesis and Characterization

The compound and its analogs have been utilized in various chemical syntheses, providing insights into their structural and electronic properties. For example, a study on FT-IR, FT-Raman, and molecular docking of a similar ethyl 4-quinazolin derivative explored its stability and potential binding affinities, indicating its utility in further drug development processes (El-Azab et al., 2016). Furthermore, the exploration of intramolecular N-acyliminium ion-olefin cyclization has contributed to the synthesis of optically pure isoquinoline derivatives, showcasing the versatility of quinazoline compounds in organic synthesis (Bottari et al., 1999).

Material Science and Polymer Chemistry

Quinazoline derivatives have also found applications in material science, particularly in the synthesis of polymers with potential electronic and optical properties. A study on zinc anilido-oxazolinate complexes, which are related to the quinazoline structure, highlighted their use as initiators for ring-opening polymerization, suggesting the role of these compounds in developing new polymeric materials (Chen et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate involves the condensation of ethyl 4-aminobenzoate with 2-methoxyethyl isocyanate to form ethyl 4-(2-methoxyethyl)carbamate. This intermediate is then reacted with 2,3-dihydroquinazolin-4(1H)-one in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "Ethyl 4-aminobenzoate", "2-methoxyethyl isocyanate", "2,3-dihydroquinazolin-4(1H)-one" ], "Reaction": [ "Step 1: Ethyl 4-aminobenzoate is reacted with 2-methoxyethyl isocyanate in the presence of a suitable catalyst to form ethyl 4-(2-methoxyethyl)carbamate.", "Step 2: Ethyl 4-(2-methoxyethyl)carbamate is then reacted with 2,3-dihydroquinazolin-4(1H)-one in the presence of a suitable catalyst to form (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate." ] } | |

| 899984-30-6 | |

Molecular Formula |

C21H22N4O5 |

Molecular Weight |

410.43 |

IUPAC Name |

ethyl 4-[[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |

InChI |

InChI=1S/C21H22N4O5/c1-3-30-19(26)14-8-10-15(11-9-14)22-20(27)24-18-16-6-4-5-7-17(16)23-21(28)25(18)12-13-29-2/h4-11H,3,12-13H2,1-2H3,(H2,22,24,27) |

InChI Key |

LXMLRHCDLYVBTL-HKOYGPOVSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCOC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830833.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-2-yl)methanone](/img/structure/B2830837.png)

![4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2830840.png)

![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2830843.png)

![Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether](/img/structure/B2830844.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2830845.png)

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2830848.png)

![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2830851.png)

![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)